2,2-Diphenylcyclopropanecarbonitrile

Beschreibung

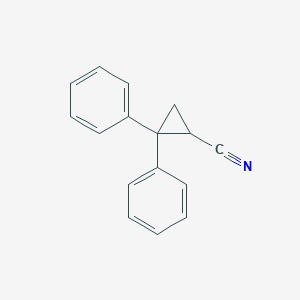

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,2-diphenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXGMJDRNWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292080 | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-41-3 | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30932-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030932413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30932-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylcyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Pathway and Mechanism

The most well-documented method involves the generation of diphenyldiazomethane, a carbene precursor, followed by its reaction with acrylonitrile. This approach adapts the methodology described in patent CN110128270B for ester derivatives.

Step 1: Synthesis of Diphenyldiazomethane

Benzophenone hydrazone is synthesized by refluxing benzophenone with hydrazine hydrate in ethyl acetate at 40°C for 2.5 hours. The hydrazone is then oxidized using manganese dioxide (MnO₂) in ethyl acetate at 30°C for 1.2 hours, yielding diphenyldiazomethane after solvent removal.

Step 2: Cyclopropanation with Acrylonitrile

Diphenyldiazomethane reacts with acrylonitrile (CH₂=CHCN) in ethyl acetate at 50°C for 1.5 hours. The carbene intermediate undergoes a [2+1] cycloaddition with the acrylonitrile double bond, forming the cyclopropane ring. Purification via ethanol recrystallization affords 2,2-diphenylcyclopropanecarbonitrile with a reported yield of 89–91%.

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 50°C |

| Solvent | Ethyl acetate |

| Molar Ratio (Diazomethane:Acrylonitrile) | 1:1.2 |

| Reaction Time | 1.5 hours |

Cyanoolefin Cyclopropanation Via Transition Metal Catalysis

Synthesis of Diaryl Cyanoolefin Intermediate

This method, referenced in pharmacological studies, begins with the preparation of a diaryl cyanoolefin (e.g., 1-cyano-1,2-diphenylethene). The olefin is synthesized via Knoevenagel condensation between benzaldehyde and cyanoacetic acid under acidic conditions.

Cyclopropanation Using Trimethylsilyl Diazomethane

The cyanoolefin undergoes cyclopropanation with trimethylsilyl diazomethane (TMSD) in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄). The reaction proceeds at 25°C in dichloromethane, achieving 78–85% yield.

Mechanistic Insight :

The rhodium catalyst facilitates carbene transfer from TMSD to the olefin, inducing ring closure. The nitrile group remains intact due to its electron-withdrawing nature, which stabilizes the transition state.

Simmons–Smith Cyclopropanation of Nitrile-Substituted Alkenes

Substrate Preparation

A pre-functionalized alkene, such as 3-phenyl-2-cyano-1-propene, is synthesized via Wittig reaction between benzyltriphenylphosphonium chloride and cyanoacetaldehyde.

Cyclopropanation Conditions

The Simmons–Smith reagent (Zn-Cu/CH₂I₂) is added to the alkene in diethyl ether at 0°C. The reaction requires 12–24 hours, yielding this compound in 65–70% yield after column chromatography.

Limitations :

-

Low functional group tolerance.

-

Competing side reactions with the nitrile group.

Oxidative Cleavage of Cyclopropane Hydrazones

Hydrazone Formation

Adapting the cyanide-free method from ChemistryViews, cyclopropane aldehydes (e.g., 2,2-diphenylcyclopropanecarbaldehyde) are converted to hydrazones using hydrazine hydrate in ethanol.

Oxidative Conversion to Nitrile

The hydrazone is treated with iodine (I₂) and triethylamine in acetonitrile, triggering an aza-Cope elimination. This step produces the nitrile with 82% yield and >99% enantiomeric excess when chiral catalysts are employed.

Comparative Analysis of Methods

Industrial-Scale Considerations

The carbene-mediated route is preferred for bulk production due to its high yield and minimal purification steps. However, the use of MnO₂ in diazomethane synthesis necessitates rigorous waste management. Emerging methods, such as flow chemistry adaptations of the cyanoolefin pathway, aim to reduce catalyst loading and improve safety .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: : In der Chemie wird R 1415 als Reagenz in verschiedenen organischen Synthesen verwendet. Seine einzigartigen Eigenschaften machen es zu einem wesentlichen Bestandteil bei der Entwicklung neuer chemischer Verbindungen und Materialien.

Biologie: : In der biologischen Forschung wird R 1415 verwendet, um zelluläre Prozesse und molekulare Wechselwirkungen zu untersuchen. Es wird häufig in Experimenten eingesetzt, die sich mit Zellsignalisierung, Genexpression und Proteinfunktion befassen.

Medizin: Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht es zu einem wertvollen Werkzeug bei der Entdeckung neuer Behandlungen für verschiedene Krankheiten.

Industrie: : Im Industriesektor wird R 1415 bei der Produktion verschiedener chemischer Produkte eingesetzt. Seine Stabilität und Reaktivität machen es für die Verwendung in Fertigungsprozessen geeignet, die eine präzise Kontrolle über chemische Reaktionen erfordern.

Wirkmechanismus

Der Wirkmechanismus von R 1415 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkung, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und biochemischen Signalwegen führen, was zu den gewünschten therapeutischen oder Forschungsergebnissen führt.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DPC serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to more complex organic molecules.

Key Reactions:

- Cyclopropanation : DPC can be synthesized through cyclopropanation reactions, notably the Simmons-Smith reaction, which provides high yields and efficiency.

- Functionalization : The carbonitrile group in DPC can be further modified to introduce different functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

DPC has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Therapeutic Potential:

- Biological Activity : Preliminary studies suggest that compounds with similar frameworks may exhibit therapeutic properties, such as anti-inflammatory and anticancer activities .

- Chiral Precursor : DPC can act as a chiral precursor, allowing for the introduction of chiral centers into drug candidates, which is crucial for developing effective pharmaceuticals .

Case Study:

A study on derivatives of DPC indicated that modifications to the cyclopropane ring can lead to compounds with enhanced biological activity. For instance, the addition of various substituents on the phenyl groups significantly altered the pharmacological profiles of the resulting compounds .

Agrochemical Applications

The structural characteristics of DPC make it suitable for use in agrochemicals, particularly as insecticides and herbicides.

Mechanism of Action:

- Insecticidal Activity : Similar cyclopropane derivatives have been shown to possess insecticidal properties. The rigid structure of DPC may contribute to its efficacy against certain pests .

- Plant Growth Regulation : Research indicates that cyclopropane-containing compounds can regulate plant growth, potentially making DPC useful in agricultural formulations .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Simmons-Smith reaction for cyclopropanation |

| Medicinal Chemistry | Potential therapeutic agent; chiral precursor for drug development | Derivatives showing anti-inflammatory properties |

| Agrochemicals | Insecticidal and herbicidal applications | Similar compounds exhibiting pest resistance |

Wirkmechanismus

The mechanism of action of R 1415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,2-Dimethylcyclopropanecarbonitrile (CAS: 5722-11-2)

- Structure : Methyl groups replace the phenyl substituents.

- It is classified as harmful by inhalation, skin contact, and ingestion .

1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile (CAS: 123033-20-5)

- Structure : Contains a hydroxyl group at position 1 and methyl groups at 2,2-positions.

- Properties: The hydroxyl group enhances polarity, improving solubility in protic solvents. This functional group may also enable hydrogen bonding, altering reactivity compared to the non-hydroxylated analog .

2,2-Diphenylpropane (CAS: 778-22-3)

- Structure : A propane derivative with two phenyl groups but lacks the cyclopropane ring and nitrile functionality.

- Applications : Primarily used as a solvent or intermediate in organic synthesis. Its safety profile includes low acute toxicity but requires standard handling precautions for aromatic hydrocarbons .

Comparative Data Table

Biologische Aktivität

Chemical Structure and Properties

2,2-Diphenylcyclopropanecarbonitrile is characterized by a cyclopropane ring substituted with two phenyl groups and a cyano group. Its molecular formula is , and it has a molecular weight of approximately 221.27 g/mol. The unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are scarce, compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of carbonitriles have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Research into structurally related compounds suggests potential anticancer properties. A study examining various benzochromene derivatives indicated that certain compounds could effectively inhibit cancer cell proliferation in lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . Although specific data on this compound is lacking, the presence of similar functional groups in its structure may imply comparable mechanisms of action.

Case Studies

Case studies focusing on the application of carbonitrile derivatives in clinical settings provide insights into their therapeutic potential. For example:

- Case Study 1 : A study on the use of carbonitrile-based compounds in treating bacterial infections highlighted their effectiveness in reducing microbial load in infected tissues . While not directly involving this compound, it underscores the relevance of this compound's class in clinical microbiology.

- Case Study 2 : Investigations into the cytotoxic effects of similar compounds on cancer cells revealed IC50 values indicating significant potency against tumor growth . These findings suggest that further exploration of this compound could yield valuable data regarding its anticancer efficacy.

Research Findings

A summary of relevant research findings is presented in Table 1 below:

Q & A

Q. What are the established synthetic routes for 2,2-Diphenylcyclopropanecarbonitrile, and how can reaction yields be optimized?

The compound is synthesized via cyclopropanation reactions using hypervalent iodonium alkynyl triflates (HIAT). For example, phenyl HIAT reacts under controlled conditions (e.g., catalyst selection, solvent polarity, and temperature) to yield up to 61% product. Yield optimization involves adjusting reaction time, stoichiometry of HIAT, and purification methods such as column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (1H and 13C) to confirm the cyclopropane ring and nitrile group.

- IR spectroscopy to identify the C≡N stretch (~2200 cm⁻¹).

- Mass spectrometry (EI/CI) for molecular ion verification (C₁₆H₁₂N₂).

- X-ray crystallography to resolve stereoelectronic effects and bond angles in the cyclopropane core, as demonstrated in structurally analogous compounds .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

- Use nitrile gloves and fume hoods to avoid skin contact and inhalation.

- Follow toxicity guidelines from Chemwatch, which classify nitriles as potential irritants.

- Emergency procedures include immediate rinsing of exposed areas and medical consultation for cyanide-related symptoms .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound?

Density Functional Theory (DFT) calculations predict transition states and electron density distribution, explaining discrepancies in reaction outcomes (e.g., cyclopropanation vs. O-H insertion). Quantum-chemical profiling (e.g., HOMO-LUMO gaps) and neural network-based QSPR models further correlate substituent effects with reactivity .

Q. What experimental strategies address low yields in HIAT-mediated cyclopropanation reactions?

- Systematic screening of HIAT substituents (e.g., electron-withdrawing groups improve carbene stability).

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance carbene lifetime.

- Additives like DMSO can stabilize intermediates but may form adducts (27% yield observed in side reactions) .

Q. How do steric and electronic effects of diphenyl groups influence the compound’s stability and applications?

- Steric hindrance : X-ray data (e.g., bond angles in analogous compounds) shows distorted cyclopropane geometry, reducing ring strain.

- Electronic effects : Diphenyl groups delocalize electron density, stabilizing the nitrile moiety. Comparative kinetic studies with less hindered analogs (e.g., methyl-substituted derivatives) quantify these effects .

Q. What methodologies reconcile conflicting data on the compound’s biological activity in structure-activity relationship (SAR) studies?

- Meta-analysis of SAR datasets to identify outliers.

- Dose-response assays under standardized conditions (e.g., fixed pH, temperature).

- Molecular docking simulations to validate binding modes against protein targets (e.g., PD-L1 inhibitors) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields for this compound synthesis?

- Compare reaction conditions (e.g., HIAT purity, inert atmosphere use).

- Validate reproducibility via independent replication.

- Apply statistical tools (e.g., ANOVA) to isolate variables like catalyst loading or temperature .

Q. What frameworks guide ethical data sharing while resolving contradictions in published studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data.

- Use platforms like the European Open Science Cloud (EOSC) to archive raw spectra and crystallographic data, enabling cross-validation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.